molecular formula C19H19N3S2 B2682301 2-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 385385-62-6

2-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

Cat. No. B2682301
CAS RN: 385385-62-6
M. Wt: 353.5
InChI Key: ZCGUCMZCTMAMSA-RMKNXTFCSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as DNA and RNA. The presence of the phenylprop-2-enyl group (a type of styrene) and a sulfanyl group indicates that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the phenylprop-2-enyl group and the sulfanyl group. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group might make it more polar, while the aromatic rings could contribute to its stability .

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, and determining its physical and chemical properties in more detail .

properties

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3S2/c20-17-16-14-10-4-5-11-15(14)24-18(16)22-19(21-17)23-12-6-9-13-7-2-1-3-8-13/h1-3,6-9H,4-5,10-12H2,(H2,20,21,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGUCMZCTMAMSA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC=CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SC/C=C/C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

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